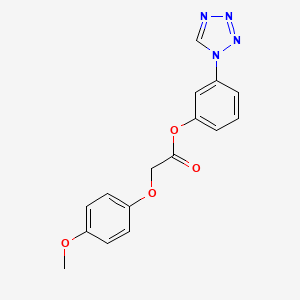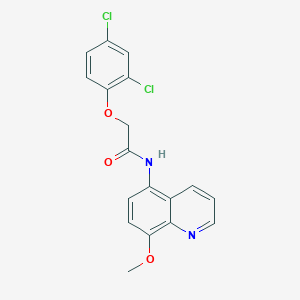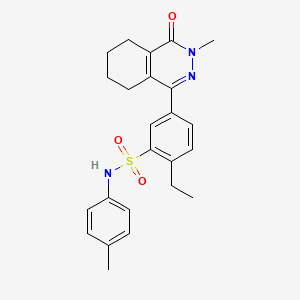
3-(1H-tetrazol-1-yl)phenyl (4-methoxyphenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-METHOXYPHENOXY)ACETATE is a compound that combines a tetrazole ring with a phenyl group and a methoxyphenoxy acetate moiety. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids .
准备方法
The synthesis of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-METHOXYPHENOXY)ACETATE typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using triethyl orthoformate and sodium azide.
Coupling with Phenyl Group: The tetrazole ring is then coupled with a phenyl group through a substitution reaction.
Attachment of Methoxyphenoxy Acetate: Finally, the methoxyphenoxy acetate moiety is attached to the phenyl group through an esterification reaction.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
化学反应分析
3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-METHOXYPHENOXY)ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, often using reagents like sodium azide.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
This compound has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its ability to act as a bioisostere of carboxylic acids.
Biological Studies: The compound’s diverse biological activities, including antibacterial, antifungal, and antitumor properties, make it valuable in biological research.
Material Science: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to oxidation.
作用机制
The mechanism of action of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-METHOXYPHENOXY)ACETATE involves its interaction with specific molecular targets and pathways. The tetrazole ring can stabilize electrostatic repulsion of negatively charged ions by delocalizing electrons, which is advantageous for receptor-ligand interactions . This allows the compound to penetrate cell membranes more easily and exert its biological effects.
相似化合物的比较
Similar compounds include other tetrazole derivatives such as:
5-Phenyltetrazole: Known for its high acidic nature and resonance stabilization.
1H-1,2,4-Triazole Derivatives: These compounds also exhibit diverse biological activities and are used in medicinal chemistry.
Compared to these compounds, 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-METHOXYPHENOXY)ACETATE is unique due to its combination of a tetrazole ring with a methoxyphenoxy acetate moiety, which enhances its biological activity and stability.
属性
分子式 |
C16H14N4O4 |
|---|---|
分子量 |
326.31 g/mol |
IUPAC 名称 |
[3-(tetrazol-1-yl)phenyl] 2-(4-methoxyphenoxy)acetate |
InChI |
InChI=1S/C16H14N4O4/c1-22-13-5-7-14(8-6-13)23-10-16(21)24-15-4-2-3-12(9-15)20-11-17-18-19-20/h2-9,11H,10H2,1H3 |
InChI 键 |
GXEROIAPVHXUFH-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)OCC(=O)OC2=CC=CC(=C2)N3C=NN=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-chlorobenzyl)sulfanyl]-1-(3-methoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11319337.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11319345.png)

![N-[(5-{[2-(2,3-Dihydro-1H-indol-1-YL)-2-oxoethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B11319347.png)
![6,7-dimethyl-4-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11319351.png)
![8,9-Dimethyl-7-(3-methyl-2-pyridyl)-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B11319352.png)
![N-(2,1,3-benzothiadiazol-5-yl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11319359.png)
![Methyl 3-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11319366.png)
![N-(2-hydroxy-2-phenylethyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11319379.png)
![2-bromo-N-[4-(diethylamino)benzyl]-N-(pyridin-2-yl)benzamide](/img/structure/B11319382.png)

![[4-(2-Fluorophenyl)piperazin-1-yl][1-(3-propoxyquinoxalin-2-yl)piperidin-3-yl]methanone](/img/structure/B11319392.png)
![4-Ethylphenyl 5-chloro-2-[(4-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11319400.png)

